molecular formula C7H7N3O B564164 5-Benzimidazolol,7-amino- CAS No. 100868-27-7

5-Benzimidazolol,7-amino-

Cat. No.: B564164
CAS No.: 100868-27-7
M. Wt: 149.153
InChI Key: WPIVJWHQABZNRA-UHFFFAOYSA-N
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Description

5-Benzimidazolol,7-amino- is a benzimidazole derivative featuring a hydroxyl (-OH) group at position 5 and an amino (-NH₂) group at position 7 of the fused benzene-imidazole ring system. Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their aromatic stability and tunable electronic properties .

Properties

CAS No.

100868-27-7

Molecular Formula

C7H7N3O

Molecular Weight

149.153

IUPAC Name

7-amino-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H7N3O/c8-5-1-4(11)2-6-7(5)10-3-9-6/h1-3,11H,8H2,(H,9,10)

InChI Key

WPIVJWHQABZNRA-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1N)N=CN2)O

Synonyms

5-Benzimidazolol,7-amino-(6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzimidazolol,7-amino- can be achieved through various methods. One common approach involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 1,2-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that ensure high yields and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the use of HBTU-promoted methodologies allows for the efficient conversion of carboxylic acids into benzimidazole derivatives in a single step .

Chemical Reactions Analysis

Types of Reactions

5-Benzimidazolol,7-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

5-Benzimidazolol,7-amino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzimidazolol,7-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight pKa (Predicted) Solubility Key Functional Groups
5-Benzimidazolol,7-amino- ~149 g/mol ~4.5 (NH₂), ~10 (OH) Polar, water-soluble -OH, -NH₂ (H-bond donors)
5-Amino-4-bromo-benzimidazole 212.04 g/mol ~4.8 (NH₂) Moderate in DMSO -NH₂, -Br (electrophilic site)
Ethyl 7-amino-triazolo-pyrimidine 207.19 g/mol ~2.9 (COOH) Lipophilic -NH₂, ester (hydrolyzable)
9-Amino-benzopyrano-pyridinone ~238 g/mol ~8.5 (NH₂) Low in water -NH₂, ketone (planar structure)

Key Observations:

  • Electron Effects: The -NH₂ group in 5-Benzimidazolol,7-amino- enhances aromatic ring basicity compared to halogenated analogs like 5-Amino-4-bromo-benzimidazole.
  • Solubility: Hydroxyl and amino groups in 5-Benzimidazolol,7-amino- improve aqueous solubility relative to ethyl ester-containing triazolo-pyrimidines.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-Benzimidazolol,7-amino- derivatives?

Synthesis requires precise control of reaction conditions, including temperature (e.g., 140–150°C for cyclization), solvent choice (polar aprotic solvents for solubility), and reaction time (monitored via thin-layer chromatography). Post-synthesis purification via column chromatography (silica/oxides) ensures high purity. Analytical validation using 1H^1H-NMR and mass spectrometry is essential to confirm structural integrity .

Q. How can researchers confirm the structural identity of 5-Benzimidazolol,7-amino- derivatives?

Methodological steps include:

  • Spectroscopic analysis : 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Comparative studies : Cross-referencing spectral data with published analogs (e.g., 7-amino-triazolo[1,5-c]pyrimidine derivatives) to validate substituent positions .

Q. What biological screening approaches are used to evaluate 5-Benzimidazolol,7-amino- derivatives?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC50_{50} determination) and enzyme inhibition studies (e.g., HDAC or kinase targets).
  • In vivo models : Assess analgesic or anti-inflammatory activity in rodent models (e.g., carrageenan-induced paw edema) at standardized doses (e.g., 10 mg/kg) .

Advanced Research Questions

Q. How can low yields in the synthesis of 5-Benzimidazolol,7-amino- derivatives be troubleshooted?

  • Side-reaction mitigation : Use inert atmospheres (N2_2/Ar) to prevent oxidation.
  • Catalyst optimization : Evaluate transition-metal catalysts (e.g., Rh-based systems) for asymmetric synthesis to enhance enantiomeric excess .
  • Solvent screening : Test alternative solvents (e.g., DMF vs. THF) to improve reaction kinetics .

Q. How should researchers resolve contradictions in spectroscopic data for 5-Benzimidazolol,7-amino- analogs?

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography to resolve ambiguities in tautomeric forms or regiochemistry.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What computational strategies predict the biological activity of 5-Benzimidazolol,7-amino- derivatives?

  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area.
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with HDAC or serotonin receptors) to prioritize analogs for synthesis .

Q. How can contradictory results in biological activity studies be analyzed?

  • Dose-response reevaluation : Test a broader concentration range to identify non-linear effects.
  • Mechanistic studies : Use competitive binding assays (e.g., radiolabeled ligands) or transcriptomics to validate target engagement.
  • Data triangulation : Cross-reference results with structurally related compounds (e.g., indole or benzofuran derivatives) to identify scaffold-specific trends .

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